molecular formula C11H14LiNO2S B2614083 Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate CAS No. 2089277-47-2

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2614083
CAS No.: 2089277-47-2
M. Wt: 231.24
InChI Key: FWVMJWXBKXNNBD-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a versatile chemical compound with a molecular weight of 231.24 g/mol . It is known for its unique properties, making it an ideal candidate for studying various biological and chemical processes. The compound consists of a lithium ion paired with a 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate anion, which includes a thiazole ring, a cyclohexyl group, and an acetate moiety.

Preparation Methods

The synthesis of lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is carried out in an appropriate solvent, such as water or ethanol, at room temperature. The product is then isolated by filtration and purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of a lithium ion with the 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate anion, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.Li/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h7-8H,1-6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVMJWXBKXNNBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC(CC1)C2=CSC(=N2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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